Cas no 145455-23-8 (L-692429)
L-692429 structure
Product Name:L-692429
Numéro CAS:145455-23-8
Le MF:C29H31N7O2
Mégawatts:509.602145433426
CID:190827
PubChem ID:121879
Update Time:2025-04-19
L-692429 Propriétés chimiques et physiques
Nom et identifiant
-
- Butanamide,3-amino-3-methyl-N-[(3R)-2,3,4,5-tetrahydro-2-oxo-1-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-1-benzazepin-3-yl]-
- 3-amino-3-methyl-N-[(3R)-2-oxo-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-4,5-dihydro-3H-1-benzazepin-3-yl]butanamide
- Butanamide,3-amino-3-methyl-N-[(3R)-2,3,4,5-tetrahydro-2-oxo-1-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-1-benza
- L 692429
- 3-amino-3-methyl-N-[(3R)-2-oxo-1-{[2'-(2H-tetrazol-5-yl)biphenyl-4-yl]methyl}-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl]butanamide
- L-692429
- 6GM6ZN5S1Y
- Arg-Pro-Lys-Pro-Phe-Trp-Leu
- GTPL5868
- L 692,429
- BDBM50049481
- MK 0751
- Q27078402
- (R)-N-(1-((2''-(2H-tetrazol-5-yl)biphenyl-4-yl)methyl)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)-3-ami
- 3-Amino-3-methyl-N-{2-oxo-1-[2''-(2H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl}-butyramide
- SBJLJOFPWOYATP-XMMPIXPASA-N
- BUTANAMIDE, 3-AMINO-3-METHYL-N-((3R)-2,3,4,5-TETRAHYDRO-2-OXO-1-((2'-(2H-TETRAZOL-5-YL)(1,1'-BIPHENYL)-4-YL)METHYL)-1H-1-BENZAZEPIN-3-YL)-
- L-692429 free base
- (R)-N-(1-((2'-(2H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)-3-amino-3-methylbutanamide
- MS-29463
- L-692,429
- UNII-6GM6ZN5S1Y
- HY-10957
- SCHEMBL7417293
- SCHEMBL18787567
- MK-0751
- (R)-N-(1-((2''-(2H-tetrazol-5-yl)biphenyl-4-yl)methyl)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)-3-amino-3-methylbutanamide
- CS-0002978
- 3-Amino-3-methyl-N-{2-oxo-1-[2''-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl}-butyramide
- 3-AMINO-3-METHYL-N-((R)-2,3,4,5-TETRAHYDRO-2-OXO-1-((2'-(1H-TETRAZOL-5-YL)(1,1'-BIPHENYL)-4-YL)METHYL)-1H-1-BENZAZEPIN-3-YL)BUTANAMIDE
- DTXSID20163045
- Butanamide, 3-amino-3-methyl-N-(2,3,4,5-tetrahydro-2-oxo-1-((2'-(1H-tetrtazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-1H-1-benzazepin-3-yl)-, (R)-
- 3-Amino-3-methyl-N-{(R)-2-oxo-1-[2''-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl}-butyramide
- 3-AMINO-3-METHYL-N-((3R)-2,3,4,5-TETRAHYDRO-2-OXO-1-((2'-(2H-TETRAZOL-5-YL)(1,1'-BIPHENYL)-4-YL)METHYL)-1H-1-BENZAZEPIN-3-YL)BUTANAMIDE
- Butanamide, 3-amino-3-methyl-N-(2,3,4,5-tetrahydro-2-oxo-1-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-1H-1-benzazepin-3-yl)-, (R)-
- 145455-23-8
- AKOS040733563
- 145455-23-8 (free base)
- CHEMBL308716
- 3-amino-3-methyl-N-((3R)-2-oxo-1-((4-(2-(2H-tetrazol-5-yl)phenyl)phenyl)methyl)-4,5-dihydro-3H-1-benzazepin-3-yl)butanamide
- DTXCID5085536
- G12817
- DA-54745
-
- Piscine à noyau: 1S/C29H31N7O2/c1-29(2,30)17-26(37)31-24-16-15-21-7-3-6-10-25(21)36(28(24)38)18-19-11-13-20(14-12-19)22-8-4-5-9-23(22)27-32-34-35-33-27/h3-14,24H,15-18,30H2,1-2H3,(H,31,37)(H,32,33,34,35)/t24-/m1/s1
- La clé Inchi: SBJLJOFPWOYATP-XMMPIXPASA-N
- Sourire: O=C1[C@@H](CCC2C=CC=CC=2N1CC1C=CC(C2=CC=CC=C2C2N=NNN=2)=CC=1)NC(CC(C)(C)N)=O
Propriétés calculées
- Qualité précise: 509.25423
- Masse isotopique unique: 509.25392326 g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 3
- Nombre de récepteurs de liaison hydrogène: 6
- Comptage des atomes lourds: 38
- Nombre de liaisons rotatives: 7
- Complexité: 815
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 1
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Poids moléculaire: 509.6
- Le xlogp3: 3.5
- Surface topologique des pôles: 130
Propriétés expérimentales
- Le PSA: 129.89
L-692429 PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-10957-10mM*1mLinDMSO |
L-692429 |
145455-23-8 | 99.88% | 10mM*1mLinDMSO |
¥5380 | 2022-05-30 | |
| MedChemExpress | HY-10957-5mg |
L-692429 |
145455-23-8 | 99.90% | 5mg |
¥4800 | 2024-04-20 | |
| MedChemExpress | HY-10957-10mg |
L-692429 |
145455-23-8 | 99.90% | 10mg |
¥8000 | 2024-04-20 | |
| MedChemExpress | HY-10957-25mg |
L-692429 |
145455-23-8 | 99.90% | 25mg |
¥15500 | 2023-08-31 | |
| MedChemExpress | HY-10957-50mg |
L-692429 |
145455-23-8 | 99.90% | 50mg |
¥24000 | 2023-08-31 | |
| MedChemExpress | HY-10957-100mg |
L-692429 |
145455-23-8 | 99.90% | 100mg |
¥35000 | 2023-08-31 | |
| Biosynth | VFA45523-1 mg |
L-692429 |
145455-23-8 | 1mg |
$120.00 | 2022-12-28 | ||
| Biosynth | VFA45523-5 mg |
L-692429 |
145455-23-8 | 5mg |
$390.00 | 2022-12-28 | ||
| Biosynth | VFA45523-10 mg |
L-692429 |
145455-23-8 | 10mg |
$624.00 | 2022-12-28 | ||
| Biosynth | VFA45523-25 mg |
L-692429 |
145455-23-8 | 25mg |
$1,170.00 | 2022-12-28 |
L-692429 Littérature connexe
-
Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
-
5. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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